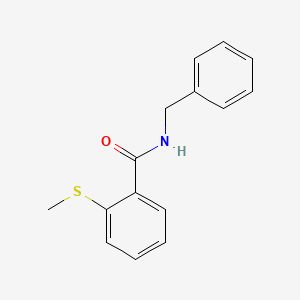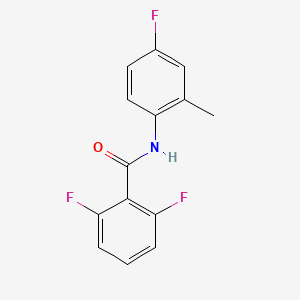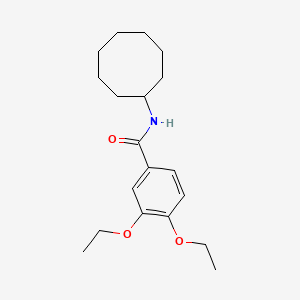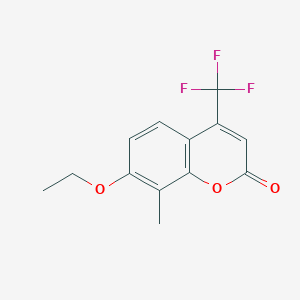![molecular formula C12H11N3O2S B5874081 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide, commonly known as PAF inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of PAF inhibitor involves the inhibition of platelet-activating factor (PAF). PAF is a potent lipid mediator that plays a key role in inflammation, platelet aggregation, and blood clotting. PAF inhibitor binds to the PAF receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of PAF-mediated effects.
Biochemical and Physiological Effects
PAF inhibitor has been found to have a range of biochemical and physiological effects. It has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines. PAF inhibitor has also been found to have anti-tumor properties, and has been shown to induce apoptosis in cancer cells. In addition, PAF inhibitor has been found to inhibit platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PAF inhibitor in lab experiments is its specificity for the PAF receptor. This allows researchers to study the effects of PAF inhibition without interference from other signaling pathways. However, PAF inhibitor can also have off-target effects, and its use in lab experiments requires careful optimization of dosage and treatment duration.
Future Directions
There are several future directions for the study of PAF inhibitor. One area of research is the development of more potent and selective PAF inhibitors. Another area of research is the investigation of the potential therapeutic applications of PAF inhibitor in diseases such as cancer, asthma, and cardiovascular disease. Additionally, the use of PAF inhibitor in combination with other therapeutic agents is an area of active research, and may lead to improved treatment outcomes.
Synthesis Methods
The synthesis of PAF inhibitor involves the reaction of 2-furoyl chloride with 3-pyridinemethanamine and thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
PAF inhibitor has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for a range of diseases, including cancer, asthma, and cardiovascular disease. PAF inhibitor has also been studied for its effects on platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
properties
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-4-2-6-17-10)15-12(18)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDWEHBKWHBPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)
![4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5874012.png)


![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




